molecular formula C16H24N2O B1195838 Ropinirole CAS No. 91374-21-9

Ropinirole

Cat. No. B1195838
CAS RN: 91374-21-9
M. Wt: 260.37 g/mol
InChI Key: UHSKFQJFRQCDBE-UHFFFAOYSA-N
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Description

Ropinirole is a non-ergoline dopamine agonist used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS). RLS is a neurologic disorder that affects sensation and movement in the legs and causes the legs to feel uncomfortable .


Synthesis Analysis

Ropinirole has been synthesized from a commercially available naphthalene derivative in a four-step, three-stage process. This new route has half the step-count and twice the overall yield of the current manufacturing process .


Molecular Structure Analysis

Ropinirole has a molecular formula of C16H24N2O. Its average mass is 260.375 Da and its monoisotopic mass is 260.188873 Da .


Chemical Reactions Analysis

There have been studies on the electrochemical behavior of Ropinirole . Another study reported a previously unknown degradant during the stability testing of Ropinirole extended-release tablets .


Physical And Chemical Properties Analysis

Ropinirole has a density of 1.0±0.1 g/cm3, a boiling point of 410.5±45.0 °C at 760 mmHg, and a flash point of 202.0±28.7 °C. It has 3 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Ropinirole in Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Ropinirole has been used in the development of a self-Nanoemulsifying Drug Delivery system . This is due to its limited oral bioavailability caused by substantial first-pass metabolism, which results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects . The goal of creating the Ropinirole Self-NanoEmulsifying System is to avoid hepatic first-pass metabolism by increasing lymphatic uptake . The solvent system for the liquid Self-NanoEmulsifying Drug Delivery System (SNEDDS) was optimized using Box-Behnken Design .

Ropinirole in Solid SNEDDS

The liquid SNEDDS was converted into solid SNEDDS using Syloid 244 FP as adsorbent . Scanning Electron Microscopy (SEM) study shows well-separated particles adsorbed on Syloid 244 FP . In vitro drug release studies show better release from solid and liquid SNEDDS when compared to pure suspension . This suggests that Ropinirole-loaded SNEDDS can be a better option for reducing the extensive first-pass metabolism associated with Ropinirole .

Ropinirole in Polymer/Surfactant/Cyclodextrin Hybrid Particles

Ropinirole has been used in the fabrication of Polymer/Surfactant/Cyclodextrin Hybrid Particles for possible nose-to-brain delivery . This is for the treatment of Parkinson’s disease . The hybrid systems were formed by the thin-film hydration method, followed by an extensive physicochemical and morphological characterization .

Ropinirole in In Vitro Cytotoxicity Testing

The in vitro cytotoxicity of the systems on HEK293 cell lines was also tested . This is important in determining the safety of the drug delivery system .

Ropinirole in In Vitro Release and Ex Vivo Mucosal Permeation

In vitro release and ex vivo mucosal permeation of Ropinirole were assessed using Franz cells at 34 °C and with phosphate buffer solution at pH 5.6 in the donor compartment, simulating the conditions of the nasal cavity . The results indicated that the diffusion-controlled drug release exhibited a progressive increase throughout the experiment .

Ropinirole in the Treatment of Parkinson’s Disease

Ropinirole is a non-ergolinic dopamine agonist used to manage Parkinson’s disease . It is characterized by poor oral bioavailability . This study aimed to design and develop advanced drug delivery systems composed of poloxamer 407, a non-ionic surfactant (Tween 80), and cyclodextrins (methyl-β-CD or hydroxy-propyl-β-CD) for possible brain targeting of ropinirole after nasal administration for the treatment of Parkinson’s disease .

Mechanism of Action

Ropinirole is a non-ergoline dopamine agonist primarily used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . This article will delve into the mechanism of action of Ropinirole, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Ropinirole primarily targets the D2 and D3 dopamine receptor subtypes . It has a high relative in vitro specificity and full intrinsic activity at these receptors . Ropinirole binds with higher affinity to D3 receptors, which are concentrated in the limbic areas of the brain and may be responsible for some of the neuropsychiatric effects .

Mode of Action

The exact mechanism of action of Ropinirole as a treatment for Parkinson’s disease is unknown. It is believed to be related to its ability to selectively stimulate dopamine d2 receptors within the caudate-putamen system in the brain . This stimulation is thought to result in increased dopaminergic activity, which is typically deficient in conditions like Parkinson’s disease.

Biochemical Pathways

Ropinirole’s interaction with D2 and D3 receptors influences several biochemical pathways. For instance, it has been found to interact with proteins in the Parkinson’s disease network, the retrograde endocannabinoid signaling pathway, and the neuronal nitric oxide synthase signaling network . These interactions can lead to various downstream effects, potentially influencing the symptoms and progression of diseases like Parkinson’s.

Pharmacokinetics

Ropinirole is rapidly and almost completely absorbed when taken as oral tablets, and it is extensively distributed from the vascular compartment . The bioavailability is approximately 50% . Ropinirole is metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme CYP1A2, to inactive metabolites . It is eliminated with a half-life of approximately 6 hours . Clearance is slower for patients older than 65 years compared with those who are younger, and in women taking hormone replacement therapy compared with those who are not .

Result of Action

The stimulation of dopamine D2 receptors by Ropinirole in the brain is believed to increase dopaminergic activity, which can help alleviate the symptoms of Parkinson’s disease and Restless Legs Syndrome . .

Action Environment

The action, efficacy, and stability of Ropinirole can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. The CYP1A2 inhibitor ciprofloxacin produced increases in the plasma concentrations of Ropinirole when these two drugs were coadministered . Additionally, lifestyle factors such as cigarette smoking can also influence the action of Ropinirole, as CYP1A2 is known to be induced by smoking .

Safety and Hazards

Ropinirole should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or inhalation, medical help should be sought immediately. Some people taking Ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving .

properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
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InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
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InChI Key

UHSKFQJFRQCDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91374-20-8 (hydrochloride)
Record name Ropinirole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8045195
Record name Ropinirole
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Molecular Weight

260.37 g/mol
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Physical Description

Solid
Record name Ropinirole
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Boiling Point

410.5±45.0 °C at 760 mmHg
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Solubility

3.53e-01 g/L
Record name Ropinirole
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Mechanism of Action

Ropinirole is a non-ergoline dopamine agonist. Ropinirole has the highest affinity at the D3 receptors, which are concentrated in the limbic areas of the brain and may be responsible for some of the neuropsychiatric effects. The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain. This system affects body movement. Negligible affinity is seen for ropinirole at α2 adrenoreceptors in the periphery and 5HT-1 receptor. Ropinirole has no affinity at the D1-like receptors, benzodiazepine or GABA receptors. The precise mechanism of action of ropinirole as a treatment for Restless Legs Syndrome is unknown, however, it is believed to be related to its ability to stimulate dopamine receptors., The present study determined its affinity and agonist efficacy at recombinant human (h) dopamine hD2, hD3 and hD4 and serotonin (5-HT) h5-HT1A, h5-HT1B and h5-HT1D receptors. Roxindole exhibited high affinity at hD3 as well as at hD2 (short isoform) and hD4 (4-repeat isoform) receptors (pKi values 8.93, 8.55 and 8.23, respectively). Further, it displayed high affinity at hS-HT1A receptors (pKi = 9.42) but modest affinity at 5-HT1B and 5-HT1D receptors (pKi values 6.00 and 7.05, respectively). In [35S]GTPgammaS binding experiments, roxindole was >20-fold more potent in stimulating [35S]GTPgammaS binding at hD3 than at hD2 or hD4 receptors (pEC50 = 9.23 vs. 7.88 and 7.69). However, whereas roxindole exhibited partial agonist activity at hD3 and hD4 sites (Emax = 30.0% and 35.1%, respectively, relative to dopamine = 100%), it only weakly activated hD2 receptors (Emax = 10.5%). Roxindole potently blocked dopamine-stimulated [35S]GTPgammaS binding at hD2 receptors (pkappaB = 9.05). In comparison, the dopamine receptor agonist, (-)quinpirole, acted as a partial agonist at hD3 and hD4 sites (Emax = 67.4% and 66.3%, respectively) but surpassed the efficacy of dopamine at hD2 receptors (Emax = 132%). At h5-HT1A receptors, roxindole behaved as a high affinity (pKi = 9.42) partial agonist (Emax = 59.6%, relative to 5-HT = 100%), whereas (-)quinpirole had negligible activity. The selective 5-HT1A antagonist, WAY 100,635, blocked roxindole (100 nM)-stimulated [35S]GTPgammaS binding at h5-HT1A receptors in a concentration-dependent manner (pkappaB = 9.28). Roxindole only weakly stimulated [35S]GTPgammaS binding at 5-HT1B and 5-HT1D receptors (Emax = 27.1% and 13.7%). The present data suggest that roxindole activates mainly D3 vs. D2 or D4 receptors and 5-HT1A vs. 5-HT1B or 5-HT1D receptors. Activation of D3 and/or 5-HT1A receptors may thus contribute to its potential antidepressant properties., The aim of the present study was to characterize functional responses to ropinirole, its major metabolites in man (SKF-104557 (4-[2-(propylamino)ethyl]-2-(3H) indolone), SKF-97930 (4-carboxy-2-(3H) indolone)) and other dopamine receptor agonists at human dopamine D2(long) (hD2), D3 (hD3) and D4.4 (hD4) receptors separately expressed in Chinese hamster ovary cells using microphysiometry. 2. All the receptor agonists tested (ropinirole, SKF-104557, SKF-97930, bromocriptine, lisuride, pergolide, pramipexole, talipexole, dopamine) increased extracellular acidification rate in Chinese hamster ovary clones expressing the human D2, D3 or D4 receptor. The pEC50s of ropinirole at hD2, hD3 and hD4 receptors were 7.4, 8.4 and 6.8, respectively. Ropinirole is therefore at least 10 fold selective for the human dopamine D3 receptor over the other D2 receptor family members. 3. At the hD2 and hD3 dopamine receptors all the compounds tested were full agonists as compared to quinpirole. Talipexole and the ropinirole metabolite, SKF-104557, were partial agonists at the hD4 receptor. 4. Bromocriptine and lisuride had a slow onset of agonist action which precluded determination of EC50s. 5. The rank order of agonist potencies was dissimilar to the rank order of radioligand binding affinities at each of the dopamine receptor subtypes. Functional selectivities of the dopamine receptor agonists, as measured in the microphysiometer, were less than radioligand binding selectivities. 6. The results show that ropinirole is a full agonist at human D2, D3 and D4 dopamine receptors. SKF-104557 the major human metabolite of ropinirole, had similar radioligand binding affinities to, but lower functional potencies than, the parent compound., Ropinirole, which is a non-ergot dopamine agonist derivative, exerts therapeutic benefits in Parkinson's disease (PD). Based on recent studies implicating dopamine receptors 2 and 3 (D2R and D3R) as possible targets of ropinirole, we over-expressed these dopamine receptor genes in the dopamine-denervated striatum of rodents to reveal whether their over-expression modulated ropinirole activity. Adult Sprague-Dawley rats initially received unilateral 6-hydroxydopamine lesion of the medial forebrain bundle. At 1 month after surgery, successfully lesioned animals (3 or less forelimb akinesia score, and 8 or more apomorphine-induced rotations/min over 1 hr) were randomly assigned to intrastriatal injection (ipsilateral to the lesion) of blank lentiviral vector, D2R, D3R or both genes. At about 5 months post-lesion, ropinirole (0.2 mg/kg, i.p.) was administered daily for 9 consecutive days. The subtherapeutic dose of ropinirole improved the use of previously akinetic forelimb and produced robust circling behavior in lesioned animals with striatal over-expression of both D2R and D3R compared to lesioned animals that received blank vector. In contrast, the subtherapeutic dose of ropinirole generated only modest motor effects in lesioned animals with sole over-expression of D2R or D3R. Western immunoblot and autoradiographic assays showed enhanced D2R and D3R protein levels coupled with normalized D2R and D3R binding in the ventral striatum of lesioned animals with lentiviral over-expression of both D2R and D3R relative to vehicle-treated lesioned animals. Immunohistochemical analyses showed that D2R and D3R GFP fluorescent cells colocalized with enkephalin and substance P immunoreactive medium spiny neurons. These data support the use of the subtherapeutic dose of ropinirole in a chronic model of PD., Ropinirole hydrochloride, a dipropylaminoethyl indolone derivative, is a nonergot-derivative dopamine receptor agonist. In in vitro binding studies, ropinirole demonstrated high binding specificity for and intrinsic activity at dopamine D2 receptors compared with other dopamine receptor agonists (e.g., bromocriptine, pergolide), having a higher affinity for the D3 subtype than for the D2 or D4 subtypes. Ropinirole binds with moderate affinity to opiate receptors but has little or no affinity for alpha1-, alpha2-, or beta-adrenergic; dopamine D1; benzodiazepine; gamma-aminobutyric acid (GABA); serotonin type 1 (5-hydroxytryptamine (5-HT1)); serotonin type 2 (5-HT2); or muscarinic receptors.
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Product Name

Ropinirole

CAS RN

91374-21-9
Record name Ropinirole
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Record name 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro
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Melting Point

243-250 °C, 243 - 250 °C
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Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, a suspension of 4-(2'-bromoethyl)-1,3-dihydro-2H-indol-2-one (245 mg, 102 mmol) was prepared by the addition of di-n-propylamine (1.00 g, 10 mmol, 1.35 ml) which has previously been degassed with a stream of nitrogen. After stirring for 30 minutes, degassed acetonitrile (5 ml) was added to give a pale yellow solution. After an additional hour the solution was heated, and maintained at reflux for 5 hours. After cooling to ambient temperature, the solution was poured into IN hydrochloric acid (35 ml) and extracted with ether (50 ml). The aqueous layer was made neutral to pH 7-7.5 with solid sodium bicarbonate and extracted with dichloromethane (50 ml). After drying separately, the ether layer was evaporated to give 4-vinyl-indol-2-one (60 mg, 37.7%) Evaporation of the dichloromethane layer gave 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one (155 mg. 58.5%) as free-base which was then taken up in absolute ethanol (5 ml) and saturated with gaseous hydrogen chloride. The solvent was removed in vaccuo to give the crude hydrochloride salt (170 mg) as a light yellow solid. Recrystallisation from absolute ethanol (2 ml) gave light yellow crystals (110 mg 63% from the free-base) of 4-[2-(dipropylamino)ethyl]-1,3- dihydro-2H-indol-2-one hydrochloride m.p. 242-244° C.
Quantity
245 mg
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1.35 mL
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35 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The processes for the preparation of Ropinirole HCl and its derivatives have previously been described. U.S. Pat. No. 4,452,808 describes the preparation of 4-aminoalkyl-2(3H)-indolones starting from either 4-aminoalkyl-7-hydroxy-2(3H)-indolones or 2-methyl-3-nitro-benzene acetic acid by two different processes. The 7-hydroxy intermediate (i) is first converted to its tetrazolo derivative (ii) which is then hydrogenated to get Ropinirole as shown in Scheme 1. Preparation of 7-hydroxy intermediate (i) is described in U.S. Pat. No. 4,314,944 by following a series of steps starting from p-methoxy phenethylamine. Second process described in U.S. Pat. No. 4,452,808 allows preparation of Ropinirole by following a series of steps starting from 2-methyl-3-nitro benzeneacetic acid.
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4-aminoalkyl-2(3H)-indolones
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[Compound]
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4-aminoalkyl-7-hydroxy-2(3H)-indolones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ropinirole interact with its target?

A: Ropinirole is a non-ergoline dopamine agonist that primarily targets dopamine D2-like receptors, exhibiting a high affinity for both D2 and D3 subtypes. [, , , ] It mimics the action of dopamine by binding to these receptors, leading to downstream signaling events.

Q2: What are the downstream effects of ropinirole binding to dopamine receptors?

A: The binding of ropinirole to D2-like receptors, particularly in the striatum, helps restore dopaminergic signaling, which is deficient in Parkinson’s disease. [, , ] This, in turn, helps alleviate motor symptoms such as tremors, rigidity, and bradykinesia.

Q3: What is the molecular formula and weight of ropinirole?

A3: Ropinirole has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol.

Q4: Is there any spectroscopic data available for ropinirole?

A: While the provided research articles do not delve into detailed spectroscopic data, studies often employ techniques like UV spectrophotometry and RP-HPLC for ropinirole analysis. []

Q5: What are the different formulations of ropinirole available?

A: Ropinirole is available in both immediate-release and 24-hour prolonged-release formulations. [, , , , , ] The prolonged-release formulation aims to maintain more consistent dopaminergic activity with steadier plasma levels, potentially leading to improved tolerability and compliance.

Q6: How is ropinirole absorbed and distributed in the body?

A: Ropinirole is rapidly and almost completely absorbed after oral administration. [, , ] It exhibits good distribution throughout the body, crossing the blood-brain barrier to reach its target sites in the brain. []

Q7: What is the primary route of ropinirole metabolism?

A: Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme CYP1A2. [, , ] It also undergoes metabolism by CYP3A4/5 to a lesser extent. []

Q8: How is ropinirole eliminated from the body?

A: The primary route of ropinirole elimination is renal excretion, with approximately 60-90% of the administered dose being eliminated through urine. []

Q9: Does the presence of other drugs affect ropinirole pharmacokinetics?

A: Co-administration with drugs that are CYP1A2 inhibitors, such as ciprofloxacin, can significantly increase the systemic availability of ropinirole. [] On the other hand, co-administration with theophylline, a CYP1A2 substrate, did not significantly alter ropinirole pharmacokinetics. []

Q10: Does the use of estrogen replacement therapy affect ropinirole pharmacokinetics in women?

A: Yes, in women receiving long-term estrogen replacement therapy, oral clearance of ropinirole is reduced, and its elimination half-life is prolonged. [] Dosage adjustments may be necessary when starting or stopping estrogen replacement therapy during ropinirole treatment.

Q11: What preclinical models have been used to study the effects of ropinirole?

A: Preclinical studies have utilized various animal models, including rats with unilateral 6-hydroxydopamine lesions, to investigate the effects of ropinirole on motor symptoms, dyskinesia, and gliovascular changes associated with Parkinson's disease. []

Q12: What clinical trials have been conducted on ropinirole?

A: Numerous clinical trials have investigated the efficacy and safety of ropinirole in treating Parkinson's disease and restless legs syndrome (RLS). These trials include randomized, double-blind, placebo-controlled studies, crossover studies, and long-term efficacy studies. [, , , , , , , , , ]

Q13: Has ropinirole demonstrated efficacy in treating restless legs syndrome (RLS)?

A: Yes, clinical trials have demonstrated that ropinirole effectively reduces RLS symptoms, including the urge to move legs, uncomfortable sensations, and sleep disturbances. [, , , ]

Q14: What is the efficacy of ropinirole compared to other dopamine agonists in treating Parkinson's disease?

A: Clinical trials have compared ropinirole with other dopamine agonists like bromocriptine and pramipexole. [, , ] Results suggest that ropinirole exhibits comparable efficacy in improving motor symptoms, but individual patient responses may vary.

Q15: Are there any known mechanisms of resistance to ropinirole?

A: While ropinirole resistance is not extensively discussed in the provided articles, long-term use of dopamine agonists, in general, can lead to a decline in efficacy and the development of motor complications. [, , ] The exact mechanisms underlying this resistance are complex and require further investigation.

Q16: Does ropinirole induce or inhibit drug-metabolizing enzymes?

A: While the provided articles do not extensively discuss enzyme induction or inhibition by ropinirole, its metabolism by CYP1A2 suggests the potential for drug interactions. [, ] Co-administration with CYP1A2 inhibitors or inducers may necessitate dosage adjustments.

Q17: What are the alternative treatments for Parkinson's disease and RLS?

A: Alternative treatments for Parkinson's disease include levodopa (often considered the gold standard), other dopamine agonists (e.g., pramipexole, rotigotine), MAO-B inhibitors (e.g., selegiline, rasagiline), and COMT inhibitors (e.g., entacapone). [, , , , , , ] For RLS, alternatives include gabapentin, opioids, benzodiazepines, and iron supplementation. []

Q18: When was ropinirole first introduced as a treatment for Parkinson’s disease?

A: Ropinirole received approval for the treatment of Parkinson’s disease in the late 1990s. [, ]

Q19: Can ropinirole be used as monotherapy in early Parkinson’s disease?

A: Yes, ropinirole is approved for use as both early monotherapy and as an adjunct to levodopa in the treatment of Parkinson's disease. [, , , , ]

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